2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
2-chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-17-12-15(8-9-16(17)19(23)24)13-4-6-14(7-5-13)18(22)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKPSGZBLYDWBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692298 | |
| Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-60-5 | |
| Record name | 3-Chloro-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalysts
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Combine 2-amino-8-bromo-triazolopyridine (1 eq), 4-(piperidine-1-carbonyl)phenylboronic acid (2 eq), PdCl(dppf) (5 mol%), and K₂CO₃ (2 eq) in dioxane/water (5:1).
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Heat at 140°C under microwave irradiation for 15–45 minutes.
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Extract with ethyl acetate, dry over MgSO₄, and purify via flash chromatography.
Yield : 70–85%.
Key Challenges and Solutions
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Homocoupling Byproducts : Minimized using excess boronic acid (2 eq) and optimizing ligand-to-palladium ratios.
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Functional Group Tolerance : Electron-withdrawing groups (e.g., Cl, CF₃) require higher temperatures (90–140°C).
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Scale-Up : Industrial processes employ continuous flow reactors to enhance heat/mass transfer.
Alternative Synthetic Approaches
Acyl Azide Intermediate Route
A patent describes an alternative pathway using acyl azides for late-stage functionalization:
Nickel-Catalyzed Cross-Coupling
For cost-sensitive applications, nickel catalysts (NiCl₂ with triphenylphosphine) in THF at 25°C achieve comparable yields (82%) but require longer reaction times (12 hours).
Industrial-Scale Production
Key modifications for scalability include:
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Solvent Recycling : Toluene or THF recovered via distillation.
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Catalyst Recovery : Pd/C or Ni/charcoal filters for reuse.
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Purity Control : Crystallization from ethanol/water (1:3) to achieve ≥95% purity.
Analytical Validation
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column, UV 254 nm) | ≥95% |
| Melting Point | Differential Scanning Calorimetry | 270–272°C |
| Molecular Weight | HRMS | 343.8 g/mol (C₁₉H₁₈ClNO₃) |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).
Oxidation: Oxidizing agents (m-CPBA), solvents (dichloromethane).
Major Products:
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Alcohol derivatives.
Oxidation: N-oxide derivatives.
Scientific Research Applications
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine-1-carbonyl group plays a crucial role in binding to active sites, while the benzoic acid core provides structural stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Modified Benzoic Acid Derivatives
a. 1-(2-Chlorobenzoyl)piperidine-4-carboxylic Acid (CAS 352673-16-6)
- Structure : Combines a 2-chlorobenzoyl group with a piperidine-4-carboxylic acid.
- Properties: Molecular formula C₁₃H₁₄ClNO₃; molecular weight 267.7 g/mol. Slightly soluble in chloroform and DMSO, suggesting moderate lipophilicity .
- Key Difference : Replaces the phenyl-piperidine-carbonyl group with a simpler chlorobenzoyl moiety, reducing steric hindrance compared to the target compound.
b. 5-Chloro-6-piperazin-1-yl-nicotinic Acid (CAS 889953-74-6)
Sulfonamide and Sulfonyl Derivatives
a. 4-{[(5-Chloro-2-ethoxyphenyl)sulfonyl]amino}benzoic Acid (CAS 880809-62-1)
- Structure : Features a sulfonamide bridge and ethoxy group.
b. 4-Chloro-N-[...]benzenesulfonamide (CAS Not Specified)
Thiazolidinone and Fused-Ring Systems
a. 2-Chloro-5-[5-({3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic Acid (CAS 735269-97-3)
- Structure: Integrates a thiazolidinone ring and furyl group.
- Properties: The thiazolidinone moiety increases rigidity and may enhance binding to proteases or kinases .
b. 6-Chlorosulfonyl-2-hydroxy-naphthalene-1-carboxylic Acid
High-Lipophilicity Analogs
a. Terfenadine Carboxylate (Carboxyterfenadine)
Data Table: Structural and Physicochemical Comparison
Biological Activity
2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, with the molecular formula C19H18ClNO3 and CAS number 1261981-60-5, is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.
Molecular Structure
- Molecular Weight : 343.8 g/mol
- Purity : Minimum 95%
- Storage Conditions : Room temperature
Structural Features
The compound features a benzoic acid moiety substituted with a piperidine carbonyl group and a chlorine atom, which may contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound against several cancer cell lines using the MTT assay. The results indicated significant dose-dependent cytotoxicity:
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
PC3 cells exhibited greater sensitivity compared to DU145 cells, suggesting that the compound may selectively target certain cancer types more effectively .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines in vitro, potentially making it useful for treating inflammatory diseases.
The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor, particularly against Dipeptidyl Peptidase-4 (DPP-4), which is involved in glucose metabolism.
DPP-4 Inhibition Study
The compound was tested for its inhibitory activity against DPP-4, showing promising results that suggest it could be developed further for diabetes treatment:
| Compound | IC50 (nM) |
|---|---|
| This compound | <100 |
This inhibition could lead to enhanced insulin secretion and improved glycemic control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
